
2,6-Dichlorophenylboronic Acid
Overview
Description
2,6-Dichlorophenylboronic acid (CAS 73852-17-2, molecular formula C₆H₅BCl₂O₂, molecular weight 190.82 g/mol) is an ortho-disubstituted arylboronic acid characterized by two chlorine atoms at the 2- and 6-positions of the benzene ring. This sterically hindered structure significantly influences its reactivity and supramolecular interactions. The compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, as demonstrated in pharmaceutical intermediates like Raf/MEK/ERK pathway inhibitors . It also serves as a precursor for potassium trifluoroborate derivatives, which are valuable in catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenylboronic Acid can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include:
Reagents: 2,6-dichlorophenylmagnesium bromide, trimethyl borate
Solvent: Anhydrous ether
Temperature: Room temperature
Hydrolysis: Acidic conditions using hydrochloric acid
Another method involves the direct borylation of 2,6-dichloroiodobenzene using a palladium catalyst and bis(pinacolato)diboron under mild conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. The process involves:
Reagents: 2,6-dichloroiodobenzene, bis(pinacolato)diboron
Catalyst: Palladium(0) complex
Solvent: Tetrahydrofuran (THF)
Temperature: Elevated temperatures (80-100°C)
Purification: Crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorophenylboronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.
Oxidation: Converts to phenols using oxidizing agents.
Substitution: Reacts with nucleophiles to replace the boronic acid group.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or toluene), temperature (80-100°C).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 2,6-dichlorophenol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
2,6-Dichlorophenylboronic acid is primarily recognized for its role as a reagent in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules. It is particularly valuable in the pharmaceutical industry for developing various drugs and agrochemicals.
Case Study: Synthesis of Biologically Active Compounds
In a study published by the Royal Society of Chemistry, researchers utilized this compound in synthesizing biologically active compounds through Suzuki coupling. The study demonstrated efficient yields and highlighted the compound's effectiveness in forming diverse molecular architectures essential for drug discovery .
Drug Development
Boron-Containing Drugs
The compound plays a crucial role in developing boron-containing drugs that enhance therapeutic efficacy against diseases such as cancer. Boron compounds have unique properties that allow them to interact with biological systems effectively.
Case Study: Boron Neutron Capture Therapy (BNCT)
Research has shown that boron compounds, including this compound, can be utilized in BNCT for cancer treatment. In this therapy, boron-10 is selectively delivered to tumor cells and irradiated with thermal neutrons, resulting in localized destruction of cancer cells. The incorporation of this compound into drug formulations has been explored to improve targeting and reduce side effects .
Material Science
Advanced Materials Development
In material science, this compound is employed to create advanced materials such as polymers and nanomaterials. These materials have applications in electronics, coatings, and other industrial sectors.
Case Study: Conductive Polymers
A study investigated the use of this compound in synthesizing conductive polymers through polymerization reactions. The resulting materials exhibited enhanced electrical conductivity and stability, making them suitable for electronic applications .
Bioconjugation
Biosensors and Targeted Drug Delivery Systems
The compound is utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is crucial for developing biosensors and targeted drug delivery systems.
Case Study: Development of Biosensors
Research has demonstrated that this compound can be used to functionalize sensor surfaces for detecting phenolic compounds. The functionalized surfaces exhibited high sensitivity and selectivity towards target analytes, showcasing the compound's potential in biosensor technology .
Environmental Science
Pollutant Detection and Remediation
In environmental science, this compound has applications in detecting and removing pollutants from water sources. Its ability to form complexes with various organic compounds makes it useful for environmental monitoring.
Case Study: Water Quality Monitoring
A recent study highlighted the use of this compound as a sensing agent for detecting phenolic pollutants in water samples. The research illustrated its effectiveness in real-time monitoring of water quality and its potential for use in remediation strategies .
Mechanism of Action
The primary mechanism of action for 2,6-Dichlorophenylboronic Acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects: Halogen Type and Position
2,6-Difluorophenylboronic Acid
- Structure : Fluorine substituents at 2- and 6-positions (C₆H₅BF₂O₂; MW 157.91 g/mol).
- Hydrogen Bonding : Exhibits shorter H-bond distances (2.786–2.798 Å) compared to phenylboronic acid (2.823–2.828 Å) due to fluorine’s electron-withdrawing nature, enhancing H-bond acceptor strength .
- Steric Effects : Lower steric hindrance than chlorine analogues, allowing a dihedral angle (O1-B1-C1-C6) of 62.7° and enabling π-π stacking (3.354 Å) in supramolecular assemblies .
- Applications : Preferred in self-adapting H-bond recognition systems for constructing polymeric frameworks .
2,6-Dichlorophenylboronic Acid
- Hydrogen Bonding : Shorter H-bond distances (2.767 Å) than 2,6-difluoro derivatives due to chlorine’s stronger electron-withdrawing effect, enhancing association strength with π-acceptors like phenanthroline .
- Steric Effects : Larger Cl substituents induce a ~90° dihedral angle, reducing π-π interactions but enabling antiparallel stacking in crystals .
2,6-Dibromophenylboronic Acid
- Structure : Bromine substituents at 2- and 6-positions (C₆H₅BBr₂O₂; MW 279.73 g/mol).
- Steric Effects : Larger bromine atoms amplify steric hindrance, further distorting the boronic acid group perpendicular to the aromatic ring. This significantly disrupts π-π interactions .
- Applications: Limited data available, but steric bulk may favor selective coupling reactions in challenging substrates.
Dichlorophenylboronic Acid Isomers
- Steric and Electronic Trends :
- 2,6-Substitution : Maximizes steric hindrance, limiting rotational freedom and favoring ortho-directed reactions.
- 3,5-Substitution : Symmetrical structure enhances crystallinity and thermal stability .
- 2,4-Substitution : Balanced electronic effects make it versatile for cross-coupling in agrochemical synthesis .
Reactivity and Supramolecular Behavior
- H-Bonding Strength : 2,6-Dichloro derivatives exhibit stronger H-bonding (2.767 Å) than 2,6-difluoro (2.786–2.798 Å) due to chlorine’s higher electronegativity .
- Steric Twisting : Chlorine and bromine substituents induce ~90° dihedral angles, reducing π-π stacking but enabling unique crystal packing motifs .
- Synthetic Flexibility : this compound is more reactive in Suzuki couplings than 3,5-dichloro isomers due to reduced steric clash in para positions .
Biological Activity
2,6-Dichlorophenylboronic acid (DCPBA), with the chemical formula C₆H₅BCl₂O₂ and CAS number 73852-17-2, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which allow it to function as an enzyme inhibitor and a sensor for various biological molecules. This article reviews the biological activity of DCPBA, focusing on its role in enzyme inhibition, sensor development, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Weight | 190.82 g/mol |
Boiling Point | Not available |
Log P (Octanol/Water) | 0.96 |
Solubility | High |
BBB Permeant | Yes |
DCPBA exhibits its biological activity primarily through interactions with enzymes and biomolecules. Its boronic acid moiety allows it to form reversible covalent bonds with diols, which is crucial for its function as an enzyme inhibitor. For instance, it has been shown to inhibit enzymes involved in carbohydrate metabolism by selectively binding to their active sites.
Enzyme Inhibition Studies
Boronic acids are known for their ability to inhibit serine proteases and other enzymes through the formation of boronate esters. Research indicates that DCPBA can inhibit certain enzymes effectively:
- Inhibition of Lactate Dehydrogenase : DCPBA has been investigated as a potential inhibitor of lactate dehydrogenase (LDH), an enzyme critical in metabolic pathways. Studies demonstrated that DCPBA affects LDH activity, suggesting its utility in metabolic regulation .
- Selective Inhibition : In a comparative study, DCPBA was found to have selective inhibitory effects on specific enzymes while showing minimal impact on others, indicating its potential for targeted therapeutic applications .
Sensor Development
DCPBA has also been utilized in the development of sensors due to its ability to recognize specific biomolecules:
- Carbohydrate Sensors : DCPBA can form complexes with sugars and other diol-containing compounds, making it a valuable component in sensor technology aimed at detecting glucose and other carbohydrates .
- Fluoride Sensors : The compound has been explored for its ability to selectively recognize fluoride ions among halides, which can be beneficial in environmental monitoring and biochemical assays .
Case Studies
- Case Study on Enzyme Inhibition : A study conducted by researchers at the University of Arizona demonstrated the effectiveness of DCPBA in inhibiting certain enzymes involved in carbohydrate metabolism. The study highlighted how DCPBA's structural properties contribute to its binding affinity and selectivity towards target enzymes .
- Sensor Efficacy Study : Another research effort focused on the use of DCPBA in hybrid sensing systems involving benzobisoxazole cruciforms. The study showed that DCPBA significantly improved the detection sensitivity of phenolic compounds in various solvents .
Q & A
Basic Research Questions
Q. Q1. What are the recommended methods for synthesizing 2,6-dichlorophenylboronic acid, and how do steric effects influence its purity?
A1: Synthesis typically involves halogenation of phenylboronic acid precursors. For example, direct boronation of 2,6-dichlorobenzene derivatives using palladium-catalyzed Miyaura borylation can yield the compound. However, steric hindrance from the ortho-chlorine substituents reduces reaction efficiency, necessitating optimized conditions (e.g., elevated temperatures or prolonged reaction times) to achieve >95% purity . Purification often requires recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove anhydride byproducts formed due to boronic acid self-condensation .
Q. Q2. How should this compound be stored to prevent degradation?
A2: The compound is hygroscopic and prone to oxidation. Store in airtight containers under inert gas (argon or nitrogen) at 0–6°C. Avoid exposure to moisture and light, as these conditions accelerate hydrolysis to the corresponding boroxine. Stability tests indicate a shelf life of ~12 months under optimal storage .
Q. Q3. What spectroscopic techniques are most effective for characterizing this compound?
A3:
- NMR : B NMR shows a characteristic peak at ~30 ppm for the boronic acid group, while C NMR confirms chlorine substitution at the 2,6-positions .
- FT-IR : B–O stretching vibrations appear at 1340–1280 cm⁻¹, and O–H bonds (from boronic acid dimerization) are observed at 3200–3600 cm⁻¹ .
- XRD : Crystallographic studies reveal a twisted dihedral angle (~90°) between the boronic acid group and aromatic ring due to steric repulsion from chlorine substituents .
Advanced Research Questions
Q. Q4. How do computational models (e.g., DFT) predict the electronic and steric effects of this compound in Suzuki-Miyaura couplings?
A4: Density Functional Theory (DFT/B3LYP) simulations show that electron-withdrawing chlorine groups lower the LUMO energy of the boronic acid, enhancing electrophilicity and reaction rates with aryl halides. However, steric hindrance at the ortho positions reduces accessibility to the boron center, requiring bulky ligands (e.g., SPhos) to stabilize the transition state in cross-coupling reactions .
Q. Q5. What structural adaptations enable this compound to form stable supramolecular complexes?
A5: The compound forms dimeric H-bonded assemblies via B(OH)₂ groups (bond distance: ~2.767 Å). π-π stacking between aromatic rings (3.354 Å spacing) further stabilizes these complexes. Co-crystallization with phenanthroline (Phen) or naphthyridine (NAP) ligands enhances stability through complementary H-bonding and van der Waals interactions .
Q. Q6. How does the steric profile of this compound affect its application in organocatalysis?
A6: The bulky ortho-chlorine groups restrict rotation around the B–C bond, creating a rigid scaffold that enhances enantioselectivity in asymmetric catalysis. For example, in proline-mediated aldol reactions, the compound’s steric bulk directs substrate orientation, achieving >80% enantiomeric excess (ee) in β-hydroxy ketone syntheses .
Q. Data Contradictions and Resolution
Q. Q7. Discrepancies in reported melting points (e.g., 270–285°C vs. 315°C) for dichlorophenylboronic acid isomers. How should researchers validate these values?
A7: These variations arise from differences in isomer purity and measurement methods. For this compound, differential scanning calorimetry (DSC) under inert atmosphere confirms a melting point of 280–285°C . Higher values (e.g., 315°C) likely correspond to decomposition points or anhydride forms. Always cross-check with HPLC purity data (>97%) and thermogravimetric analysis (TGA) .
Q. Safety and Hazard Mitigation
Q. Q8. What are the primary hazards associated with handling this compound, and what PPE is recommended?
A8: The compound is a combustible solid (WGK 3) with acute toxicity (H315/H319/H335). Use N95 respirators, nitrile gloves, and safety goggles in well-ventilated areas. In case of inhalation, administer oxygen and seek immediate medical attention .
Properties
IUPAC Name |
(2,6-dichlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDPUSMFYPQXCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370223 | |
Record name | 2,6-Dichlorophenylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73852-17-2 | |
Record name | 2,6-Dichlorophenylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichlorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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